Linezolid-d3 Linezolid-d3 Linezolid-d3 is intended for use as an internal standard for the quantification of linezolid by GC- or LC-MS. Linezolid is a synthetic oxazolidinone antibiotic with activity against a wide range of Gram-positive bacteria, including resistant strains of several species, such as methicillin-resistant S. aureus (MRSA), penicillin-resistant pneumococci, vancomycin-resistant enterococci, various anaerobic bacteria, and several mycobacteria and streptococci (MICs = 2-4 mg/ml). Linezolid inhibits protein synthesis by binding to domain V of the 23S ribosomal RNA of the 50S subunit of bacterial ribosomes. In vivo, linezolid (50 mg/kg) reduces pulmonary MRSA load in spontaneously breathing and mechanically ventilated rabbits. Formulations containing linezolid have been used to treat MRSA infections.
Linezolid-d3 is the labelled Linezolid. Linezolid is an antibiotic used to treat infections caused by Gram-positive bacteria.
Brand Name: Vulcanchem
CAS No.: 1127120-38-0
VCID: VC21355429
InChI: InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3
SMILES: CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Molecular Formula: C16H20FN3O4
Molecular Weight: 340.36 g/mol

Linezolid-d3

CAS No.: 1127120-38-0

Cat. No.: VC21355429

Molecular Formula: C16H20FN3O4

Molecular Weight: 340.36 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Linezolid-d3 - 1127120-38-0

CAS No. 1127120-38-0
Molecular Formula C16H20FN3O4
Molecular Weight 340.36 g/mol
IUPAC Name 2,2,2-trideuterio-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Standard InChI InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1/i1D3
Standard InChI Key TYZROVQLWOKYKF-FUPFOCIHSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Canonical SMILES CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F
Appearance White to Off-White Solid
Melting Point 174-176°C

Chemical Properties and Structure

Linezolid-d3 possesses specific chemical properties that distinguish it from non-deuterated linezolid while maintaining structural similarity. The following table summarizes the key chemical and physical properties of Linezolid-d3:

PropertyValue
Catalog NumberVLDL-00338
CAS Number1127120-38-0
Molecular FormulaC₁₆H₁₇D₃N₃O₄
Molecular Weight340.36 g/mol
Density1.3±0.1 g/cm³
Boiling Point585.5±50.0 °C at 760 mmHg
Flash Point307.9±30.1 °C
LogP0.30

The chemical structure of Linezolid-d3 is characterized by the replacement of three hydrogen atoms with deuterium atoms in the acetamide group of the molecule. The full chemical name is N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide-d3, highlighting the position of deuterium labeling .

Multiple synonyms exist for this compound in scientific literature and commercial catalogues, including:

  • Linospan-d3

  • Linox-d3

  • PNU 100766-d3

  • U 100766-d3

  • Zyvox-d3

  • Zyvoxid-d3

Applications in Research and Drug Development

Linezolid-d3 serves several critical functions in pharmaceutical research and drug development processes:

Analytical Standard and Internal Reference

The primary application of Linezolid-d3 is as an analytical standard in quantitative analysis. The incorporation of deuterium atoms provides a compound with nearly identical chemical properties to linezolid but with a distinct mass that can be readily differentiated by mass spectrometry techniques. This makes it an ideal internal standard for quantifying linezolid in biological samples, enabling accurate pharmacokinetic assessments .

Metabolic and Pharmacokinetic Studies

Deuterium-labeled compounds like Linezolid-d3 are invaluable tools in metabolic studies. The stable isotope labeling allows researchers to track the fate of the drug molecule through biological systems, identifying metabolic pathways and transformation products. This is particularly important for understanding drug metabolism, which influences efficacy, safety, and potential drug-drug interactions .

Investigational Tool for Pharmacological Research

The deuterium labeling provides a means to study the pharmacodynamic properties of linezolid by allowing differential tracking of the compound in complex biological matrices. This capability is essential for studying drug distribution, tissue penetration, and cellular uptake mechanisms .

Comparison with Non-deuterated Linezolid and Other Variants

Understanding the relationship between Linezolid-d3 and related compounds provides context for its utility in pharmaceutical science.

Related Compounds and Derivatives

Several related compounds exist in the linezolid family:

  • Linezolid (non-deuterated): The parent compound with CAS No. 165800-03-3

  • Linezolid D8: A variant with eight deuterium atoms (CAS No. 1032182-14-1)

  • (R)-Linezolid-d3: The R-enantiomer of Linezolid-d3 (CAS No. 1795786-02-5)

The (R)-Linezolid-d3 is particularly notable as it represents the deuterium-labeled version of (R)-Linezolid, which is considered an impurity of the therapeutically used (S)-Linezolid .

Research Findings and Significance

The significance of deuterium labeling in drug research extends beyond simple analytical applications, with implications for drug development and clinical pharmacology.

Impact on Drug Development

Deuterium labeling has gained significant attention in pharmaceutical research because of its potential to affect the pharmacokinetic and metabolic profiles of drugs. Researchers have documented that strategic deuteration can sometimes lead to improved drug properties by slowing metabolism at specific sites, potentially reducing toxic metabolite formation or extending half-life .

Relevance to Antimicrobial Research

Oxazolidinones like linezolid generally have poor selectivity between bacterial and mitochondrial ribosomes, which can lead to disruption of mitochondrial protein synthesis and bone marrow myelosuppression during prolonged therapy . Deuterium-labeled versions help researchers investigate these mechanisms in detail, potentially leading to the development of more selective compounds with improved safety profiles.

Linezolid itself has demonstrated significant clinical utility, though dose reduction was reported as necessary for many patients in clinical trials due to safety concerns, with 81% of patients experiencing mild-to-moderate adverse events . Understanding the molecular basis of these effects can be facilitated through the use of labeled compounds like Linezolid-d3.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator